molecular formula C6H10N2O2S2Si B14253954 Diethoxy(diisothiocyanato)silane CAS No. 176739-94-9

Diethoxy(diisothiocyanato)silane

Cat. No.: B14253954
CAS No.: 176739-94-9
M. Wt: 234.4 g/mol
InChI Key: XPFDTYIWTIZSIF-UHFFFAOYSA-N
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Description

Diethoxy(diisothiocyanato)silane (hypothetical structure: Si(OCH₂CH₃)₂(NCS)₂) is a silicon-based compound featuring two ethoxy (-OCH₂CH₃) and two isothiocyanato (-NCS) groups. Isothiocyanato groups (-NCS) are sulfur-containing analogs of isocyanato (-NCO) groups, known for their electrophilic reactivity and utility in coupling reactions. Compounds like diethoxy(diisocyanato)silane (DEDIS) exhibit moderate reactivity between chlorosilanes and alkoxysilanes, making them valuable intermediates in selective syntheses of siloxanes .

Properties

CAS No.

176739-94-9

Molecular Formula

C6H10N2O2S2Si

Molecular Weight

234.4 g/mol

IUPAC Name

diethoxy(diisothiocyanato)silane

InChI

InChI=1S/C6H10N2O2S2Si/c1-3-9-13(7-5-11,8-6-12)10-4-2/h3-4H2,1-2H3

InChI Key

XPFDTYIWTIZSIF-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](N=C=S)(N=C=S)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethoxy(diisothiocyanato)silane can be synthesized through the ethoxylation of tetraisocyanatosilane. The process involves the reaction of tetraisocyanatosilane with ethanol under controlled conditions to yield this compound . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethoxy(diisothiocyanato)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

    Condensation: Catalysts such as acids or bases, often conducted under controlled temperature and pH conditions.

    Substitution: Nucleophiles like amines or alcohols, typically in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Silanols and isothiocyanic acid.

    Condensation: Polysiloxanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of diethoxy(diisothiocyanato)silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. The isothiocyanato groups can react with nucleophiles, leading to the formation of various functionalized products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

Reactivity Analysis

  • This compound: The presence of two -NCS groups likely enhances electrophilicity, enabling nucleophilic attacks by amines or alcohols. This reactivity is comparable to DEDIS, where isocyanato groups react with water and silanols to form siloxane networks .
  • Diethoxydimethylsilane: Less reactive due to stable ethoxy and methyl groups. Hydrolyzes slowly in acidic/alkaline conditions to generate silanol intermediates, useful in sol-gel processes .
  • Diethoxydiphenylsilane : Phenyl groups confer steric hindrance and thermal stability, making it suitable for high-temperature applications like silicone resins .

Research Findings and Trends

Recent studies highlight the versatility of functionalized silanes:

  • Reactivity Modulation : Substituting ethoxy groups with bulkier aryl groups (e.g., diphenyl) reduces hydrolysis rates but increases thermal stability .
  • Biomedical Applications : Silanes with epoxy or isothiocyanato groups are emerging in targeted drug delivery systems due to their biocompatibility and reactivity .

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